FKBP52 vs. FKBP12 Binding Selectivity: 229-Fold Preference Compared to Rapamycin's 0.24-Fold
ILS-920 exhibits a 229-fold binding preference for FKBP52 (Kd = 0.48 nM) over FKBP12 (Kd = 110 nM), representing a stark departure from rapamycin, which binds both proteins with comparable affinity (FKBP52 Kd = 1.4 nM; FKBP12 Kd = 0.33 nM; ratio = 0.24) [1]. The compound's FKBP52/FKBP12 selectivity is 954-fold higher than that of rapamycin [2]. This selectivity is also superior to WYE-592 (8-fold preference) and contrasts with FK506, which binds both immunophilins with similar low nanomolar affinity [1].
| Evidence Dimension | FKBP52/FKBP12 Binding Selectivity Ratio |
|---|---|
| Target Compound Data | Kd FKBP52 = 0.48 ± 0.04 nM; Kd FKBP12 = 110 ± 11 nM; Ratio = 229 (ILS-920) |
| Comparator Or Baseline | Rapamycin: Kd FKBP52 = 1.4 ± 0.1 nM; Kd FKBP12 = 0.33 ± 0.03 nM; Ratio = 0.24; WYE-592: Ratio = 8; FK506: Ratio = 2.2 |
| Quantified Difference | ILS-920 selectivity ratio is 954× greater than rapamycin; 28.6× greater than WYE-592 |
| Conditions | Binding constants (Kd) measured by affinity precipitation and radioligand binding assays with purified recombinant FKBP52 and FKBP12 proteins [1] |
Why This Matters
This dramatic selectivity shift eliminates mTOR-mediated immunosuppression while preserving neurotrophic FKBP52-mediated signaling, enabling clean mechanistic studies of neuroprotection without confounding immune modulation.
- [1] Ruan, B., Pong, K., Jow, F., Bowlby, M., Crozier, R. A., Liu, D., Liang, S., Chen, Y., Mercado, M. L., Feng, X., Bennett, F., von Schack, D., McDonald, L., Zaleska, M. M., Wood, A., Reinhart, P. H., Magolda, R. L., Skotnicki, J., Pangalos, M. N., ... Graziani, E. I. (2008). Binding of rapamycin analogs to calcium channels and FKBP52 contributes to their neuroprotective activities. Proceedings of the National Academy of Sciences, 105(1), 33–38. https://doi.org/10.1073/pnas.0710424105 (Table 1) View Source
- [2] Krackeler Scientific / Sigma-Aldrich. ILS-920 Product Datasheet (Catalog No. PZ0329). View Source
